
7-Chloroazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroazepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom. It is part of the azepine family, which is known for its diverse biological activities and therapeutic applications. The presence of a chlorine atom at the seventh position enhances its chemical reactivity and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroazepan-2-one typically involves the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepanones .
Applications De Recherche Scientifique
7-Chloroazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anxiolytic and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloroazepan-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It binds to these receptors, modulating their activity and leading to therapeutic effects like anxiety reduction and seizure control. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
- 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one
Comparison: 7-Chloroazepan-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential pharmacological properties. Compared to other azepine derivatives, it exhibits distinct chemical behavior and therapeutic potential .
Propriétés
Numéro CAS |
64433-17-6 |
|---|---|
Formule moléculaire |
C6H10ClNO |
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
7-chloroazepan-2-one |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(9)8-5/h5H,1-4H2,(H,8,9) |
Clé InChI |
AGLYMVXBRCWJCF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NC(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


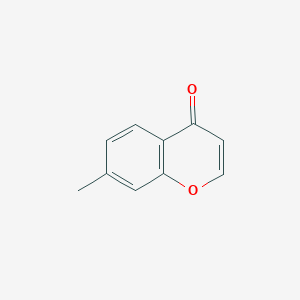
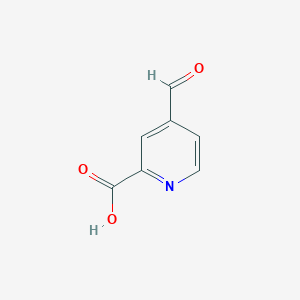
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
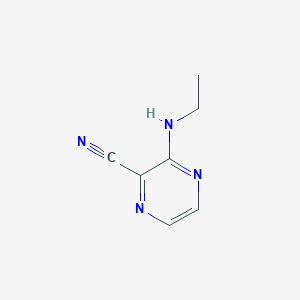
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

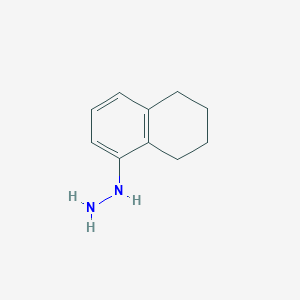
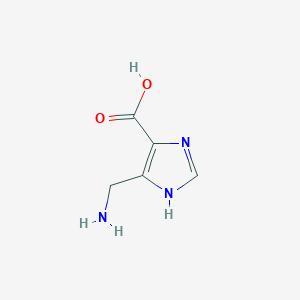

![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
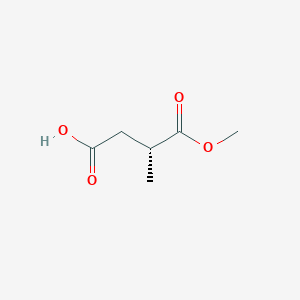
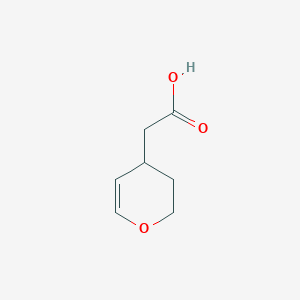
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
